molecular formula C21H16ClN3O4 B11100597 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-nitrobenzohydrazide

N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-nitrobenzohydrazide

Cat. No.: B11100597
M. Wt: 409.8 g/mol
InChI Key: BKHMNFAOXSTUPY-YDZHTSKRSA-N
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Description

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a chlorophenyl group, a methoxyphenyl group, and a nitrobenzohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 4-[(2-chlorophenyl)methoxy]benzaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the chlorophenyl moiety .

Scientific Research Applications

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, the presence of the nitro group can facilitate redox reactions, contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-1-(2-Chlorophenyl)ethylidene]-4-nitrobenzohydrazide: Shares a similar hydrazone structure but with different substituents.

    N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Another hydrazone derivative with different aromatic groups.

    N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Similar structure with a fluorophenyl group instead of a chlorophenyl group

Uniqueness

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-NITROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C21H16ClN3O4/c22-19-7-3-1-5-16(19)14-29-17-11-9-15(10-12-17)13-23-24-21(26)18-6-2-4-8-20(18)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+

InChI Key

BKHMNFAOXSTUPY-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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